molecular formula C14H22N2O9S B12695903 (5-(((2-Ammonioethyl)thio)methyl)furfuryl)dimethylammonium di(hydrogen oxalate) CAS No. 94199-91-4

(5-(((2-Ammonioethyl)thio)methyl)furfuryl)dimethylammonium di(hydrogen oxalate)

Cat. No.: B12695903
CAS No.: 94199-91-4
M. Wt: 394.40 g/mol
InChI Key: XOBPRZUNUFFMOC-UHFFFAOYSA-N
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Description

(5-(((2-Ammonioethyl)thio)methyl)furfuryl)dimethylammonium di(hydrogen oxalate) is a complex organic compound with a unique structure that includes both ammonium and furfuryl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(((2-Ammonioethyl)thio)methyl)furfuryl)dimethylammonium di(hydrogen oxalate) typically involves multiple steps. One common method includes the reaction of 2-aminoethanethiol with furfuryl chloride to form the intermediate compound, which is then reacted with dimethylamine. The final step involves the addition of oxalic acid to form the di(hydrogen oxalate) salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(5-(((2-Ammonioethyl)thio)methyl)furfuryl)dimethylammonium di(hydrogen oxalate) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, (5-(((2-Ammonioethyl)thio)methyl)furfuryl)dimethylammonium di(hydrogen oxalate) is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a range of chemical transformations .

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it useful in studying cellular processes and signaling pathways .

Medicine

In medicine, (5-(((2-Ammonioethyl)thio)methyl)furfuryl)dimethylammonium di(hydrogen oxalate) is investigated for its potential therapeutic applications. It may have activity against certain diseases or conditions, although further research is needed to fully understand its efficacy and safety .

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new products and technologies .

Mechanism of Action

The mechanism of action of (5-(((2-Ammonioethyl)thio)methyl)furfuryl)dimethylammonium di(hydrogen oxalate) involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting cellular processes. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-(((2-Ammonioethyl)thio)methyl)furfuryl)dimethylammonium di(hydrogen oxalate) is unique due to its combination of ammonium and furfuryl groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

94199-91-4

Molecular Formula

C14H22N2O9S

Molecular Weight

394.40 g/mol

IUPAC Name

[5-(2-azaniumylethylsulfanylmethyl)furan-2-yl]methyl-dimethylazanium;2-hydroxy-2-oxoacetate

InChI

InChI=1S/C10H18N2OS.2C2H2O4/c1-12(2)7-9-3-4-10(13-9)8-14-6-5-11;2*3-1(4)2(5)6/h3-4H,5-8,11H2,1-2H3;2*(H,3,4)(H,5,6)

InChI Key

XOBPRZUNUFFMOC-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CC1=CC=C(O1)CSCC[NH3+].C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O

Origin of Product

United States

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